PUT3 transcriptional activator
Description
Properties
CAS No. |
138391-78-3 |
|---|---|
Molecular Formula |
C5H10N2O |
Synonyms |
PUT3 transcriptional activator |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Put3 Transcriptional Activator
Domain Organization and Classification
The PUT3 protein, comprising 979 amino acids, exhibits a modular structure with several distinct functional domains. nih.gov These include a DNA-binding domain, a dimerization domain, and transcriptional activation domains. nih.govnih.gov The arrangement and interplay of these domains are crucial for its regulatory activity.
Zn(II)2Cys6 Binuclear Cluster Domain Architecture
The N-terminal region of PUT3 contains a characteristic Zn(II)2Cys6 binuclear cluster domain, also known as the C6 zinc finger. yeastgenome.orgnih.govunimelb.edu.auyeastgenome.org This motif is a hallmark of a family of fungal transcriptional activators. nih.govunimelb.edu.au The consensus sequence for this domain is Cys-X2-Cys-X6-Cys-X5-16-Cys-X2-Cys-X6-8-Cys. nih.gov In this structure, two zinc ions are tetrahedrally coordinated by six cysteine residues, forming a stable DNA-binding module. ebi.ac.uk This binuclear cluster is essential for the specific recognition of DNA sequences in the promoters of proline utilization genes. yeastgenome.orgebi.ac.uk The structural integrity of this domain is dependent on the presence of zinc ions. ebi.ac.uk
| Domain Feature | Description | References |
| Domain Name | Zn(II)2Cys6 Binuclear Cluster (C6 Zinc Finger) | yeastgenome.orgnih.govunimelb.edu.auyeastgenome.org |
| Location | N-terminus of the PUT3 protein | nih.gov |
| Function | Mediates sequence-specific DNA binding | yeastgenome.orgebi.ac.uk |
| Key Residues | Six conserved cysteine residues | nih.gov |
| Metal Ions | Two Zinc (Zn) ions | ebi.ac.uk |
DNA-Binding Domain (DBD) Characterization
The Zn(II)2Cys6 binuclear cluster constitutes the core of the DNA-Binding Domain (DBD) of PUT3. yeastgenome.orgyeastgenome.org This domain is responsible for recognizing and binding to specific DNA sequences known as UAS_PUT (Upstream Activation Sequences for Proline Utilization) sites, which have a consensus sequence of CGG-N10-CCG. yeastgenome.org PUT3 binds to these sites as a homodimer. yeastgenome.orgyeastgenome.org The interaction between the PUT3 DBD and its cognate DNA sequence is a critical step in the activation of the PUT1 and PUT2 genes, which are involved in proline degradation. yeastgenome.org The binding of PUT3 to these promoter regions occurs constitutively, meaning the protein is always bound to the DNA, and its transcriptional activity is then regulated by the presence of proline. yeastgenome.orgnih.gov
Dimerization Domain Structure and Function
Adjacent to the DNA-binding domain, PUT3 possesses a dimerization domain. nih.gov This domain facilitates the formation of a homodimer, which is the functional unit that binds to the UAS_PUT sites. yeastgenome.orgyeastgenome.org The structure of the dimerization domain of PUT3 features a coiled-coil motif. nih.gov This structural element is a common feature in many transcription factors and is characterized by two or more alpha-helices that wrap around each other. The dimerization of PUT3 is essential for its high-affinity binding to the palindromic CGG-N10-CCG DNA sequence, with each monomer of the dimer interacting with one of the CGG half-sites. yeastgenome.org
Transcriptional Activation Domain (AD) Features
The PUT3 protein contains two acidic activation domains (ADs). nih.gov One is located adjacent to the N-terminal DNA-binding and dimerization domains and has a net charge of -17. nih.gov A second, more potent acidic domain is found at the C-terminus of the protein, with a net charge of -29. nih.gov These regions are rich in acidic amino acid residues, such as aspartic acid and glutamic acid. The function of these activation domains is to recruit the transcriptional machinery, including RNA polymerase II, to the promoter of the target genes. embopress.org The activity of the activation domain is regulated by the binding of proline, which induces a conformational change in the PUT3 protein, unmasking the activation domain and allowing it to stimulate transcription. yeastgenome.orgyeastgenome.org
Structural Elucidation and Conformational Dynamics
The three-dimensional structure and dynamic properties of the PUT3 transcriptional activator have been investigated using advanced biophysical techniques, providing detailed insights into its mechanism of action.
Solution Structure Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structure of the N-terminal region of PUT3 (residues 31-100), which encompasses the zinc cluster and the dimerization domain. nih.gov NMR studies have revealed that the zinc cluster of PUT3 shares structural similarity with that of the well-characterized yeast transcriptional activator GAL4. nih.gov The dimerization domain forms an extended coiled-coil structure. nih.gov Interestingly, NMR analysis has also highlighted the dynamic nature of the PUT3 dimer in solution. The dimerization domain behaves like a larger, more rigid entity, while the peripheral zinc cluster domains exhibit dynamics more characteristic of smaller proteins. nih.gov This flexibility is thought to be important for the protein's ability to bind DNA and interact with other components of the transcriptional machinery.
| Structural Feature | Method of Determination | Key Findings | References |
| Overall N-terminal Structure (31-100) | NMR Spectroscopy | Comprises a cysteine zinc cluster, a linker, and a dimerization domain. | nih.gov |
| Zinc Cluster | NMR Spectroscopy | Structurally similar to the GAL4 zinc cluster. | nih.gov |
| Dimerization Domain | NMR Spectroscopy | Forms a long coiled-coil structure. | nih.gov |
| Domain Dynamics | NMR Spectroscopy | The dimerization domain is less dynamic than the peripheral zinc clusters. | nih.gov |
Crystal Structure Analysis of this compound-DNA Complexes
The crystal structure of the PUT3 DNA-binding domain in a complex with its cognate DNA target has provided critical insights into its mechanism of DNA recognition. nih.gov As a member of the Zn2Cys6 binuclear cluster protein family, PUT3 binds to DNA as a homodimer. nih.govyeastgenome.org The binding target is a specific 16-base-pair promoter sequence, CGG-N10-CCG, known as UASPUT. yeastgenome.org
A defining feature revealed by the crystal structure is that the PUT3 homodimer binds to this DNA site asymmetrically. nih.gov This asymmetry is significant, as it dictates a novel mechanism for DNA recognition. One subunit of the dimer inserts a beta-strand into the minor groove of the DNA. nih.gov This interaction leads to a partial intercalation of amino acid side chains between base pairs and establishes extensive contacts, both direct and water-mediated, with the minor groove. nih.gov
These precise interactions in the minor groove induce a sequence-dependent kink in the center of the DNA helix. nih.gov This bending of the DNA facilitates the specific recognition of the intervening base pairs that separate the two CGG half-sites, which are contacted by the protein in the major groove. nih.gov This complex interplay of major and minor groove interactions, stabilized by an asymmetric protein dimer, showcases a sophisticated mechanism for sequence-specific DNA binding. nih.gov
Table 1: Key Findings from Crystal Structure Analysis of the PUT3-DNA Complex
| Structural Feature | Description | Reference |
|---|---|---|
| Protein Moiety | Homodimer of the PUT3 DNA-binding region, containing a Zn2Cys6 binuclear cluster. | nih.gov |
| DNA Target | Cognate UASPUT site with the sequence CGG-N10-CCG. | nih.govyeastgenome.org |
| Binding Symmetry | The homodimer binds asymmetrically to the DNA sequence. | nih.gov |
| Key Interaction | A beta-strand from one subunit inserts into the DNA minor groove, causing partial amino acid-base pair intercalation. | nih.gov |
| Effect on DNA | The protein-DNA interactions induce a sequence-dependent kink at the center of the DNA binding site. | nih.gov |
| Recognition Mechanism | Asymmetric binding and DNA kinking specify the intervening base pairs between the two half-sites contacted in the major groove. | nih.gov |
Proline-Induced Conformational Changes in this compound
The transcriptional activity of the DNA-bound PUT3 protein is tightly controlled by the presence of proline. nih.govembopress.org In the absence of proline, the activator is transcriptionally inert, but it becomes active upon direct interaction with proline. embopress.org This activation occurs at a post-transcriptional level and is mediated by significant conformational changes within the PUT3 protein. nih.govasm.org
Experimental evidence strongly indicates that PUT3 shifts from a transcriptionally inactive state to an active state upon proline binding. nih.gov This transition has been detected through protease sensitivity assays. The presence of proline induces a conformational change in the PUT3 protein that renders it more susceptible to cleavage by proteases such as thrombin or V8 protease. nih.gov This increased sensitivity suggests that proline binding exposes previously shielded cleavage sites, indicative of a substantial structural rearrangement.
This proline-induced conformational change is believed to be the mechanism that unmasks the transcriptional activation domain of the protein, allowing it to recruit the necessary machinery for gene expression. yeastgenome.org Therefore, proline acts as an allosteric effector, directly modulating the structure and, consequently, the function of the this compound. nih.govembopress.org
Mechanism of Transcriptional Activation by Put3 Transcriptional Activator
DNA Recognition and Sequence-Specific Binding
The initial step in Put3p's regulatory function is its ability to locate and bind to specific DNA sequences in the promoter regions of its target genes. This binding is a prerequisite for transcriptional activation and is characterized by its specificity and constitutive nature.
Identification of Upstream Activation Sequences (UASPUT)
The specific DNA sites recognized by Put3p are known as Upstream Activation Sequences for proline utilization (UASPUT). These sequences were first identified in the promoter of the PUT2 gene and subsequently, through homology, two similar sequences were found in the PUT1 promoter. nih.gov Deletion analysis confirmed that these UASPUT elements are essential for the proline-specific induction of both genes. nih.gov The consensus UASPUT is a 21-base-pair, partially palindromic sequence, CGG-N10-CCG, which is required in vivo for the induction of the proline utilization pathway. nih.govyeastgenome.org The functionality of these sequences is independent and additive, contributing to the maximal expression of the target genes. nih.gov
| Gene | UASPUT Location | Function |
| PUT1 | Promoter Region | Additive and independent activation |
| PUT2 | Promoter Region | Required for proline-specific induction |
Constitutive DNA Occupancy by PUT3 Transcriptional Activator Homodimers
A crucial aspect of Put3p regulation is that its binding to DNA is constitutive, meaning it occurs regardless of the presence or absence of the inducer, proline. nih.govyeastgenome.org In vivo footprinting experiments have clearly demonstrated that Put3p is bound to the promoters of its target genes even in cells not grown on proline. embopress.orgamanote.com Gel mobility shift assays further support this, showing that complex formation between Put3p and the UASPUT sequence occurs with extracts from yeast grown with or without proline. nih.gov Structural and genetic analyses have revealed that Put3p binds to these sites exclusively as a homodimer, a common feature for many transcription factors. nih.govyeastgenome.org This constant "surveillance" of target promoters allows the cell to mount a rapid transcriptional response as soon as proline becomes available.
Asymmetric Binding of this compound to DNA
Although Put3p binds as a homodimer, its interaction with the DNA is notably asymmetric. The crystal structure of the Put3p DNA-binding domain complexed with its cognate DNA target revealed this unusual binding mechanism. nih.gov This asymmetry allows a beta-strand from one of the subunits in the homodimer to insert into the minor groove of the DNA. nih.gov This interaction leads to extensive contacts, both direct and water-mediated, with the minor groove, causing a sequence-dependent kink in the DNA's center. nih.gov This asymmetric arrangement is critical for specifying the intervening base pairs between the two CGG half-sites that are contacted in the major groove. nih.gov
Ligand-Dependent Activation of this compound Function
While Put3p is constitutively bound to DNA, it remains in a transcriptionally inert state in the absence of its ligand. embopress.orgembopress.org The switch to an active state is directly triggered by proline.
Direct Interaction between Proline and this compound
Activation of Put3p is mediated by the direct physical interaction between the protein and proline. embopress.orgembopress.org Experiments using in vitro transcription with both yeast and human cell extracts have shown that the addition of L-proline is sufficient to convert the DNA-bound Put3p from an inactive to an active state, a process that does not require any other yeast-specific proteins. embopress.org Proline affinity chromatography has further demonstrated this direct binding, where Put3p binds to a column with immobilized proline and can be eluted with free proline. researchgate.net Certain proline analogues with an unmodified pyrrolidine (B122466) ring can also activate Put3p, highlighting the structural basis of the recognition. embopress.orgembopress.org
Proline-Mediated Unmasking of the Transcriptional Activation Domain
The binding of proline induces a significant conformational change in the Put3p protein. yeastgenome.orgnih.gov This structural shift is the key to its activation. In the absence of proline, the potent C-terminal transcriptional activation domain of Put3p is thought to be "masked" or constrained by an inhibitory domain within the protein itself, rendering it inactive. nih.gov
Evidence for this conformational change comes from protease sensitivity assays, which show that the presence of proline increases Put3p's sensitivity to cleavage by thrombin or V8 protease. nih.gov This suggests that proline binding alters the protein's structure, making previously inaccessible sites available to proteases. nih.gov This proline-induced conformational change effectively unmasks the activation domain, allowing it to interact with the general transcription machinery and initiate the expression of the PUT1 and PUT2 genes. yeastgenome.orgnih.gov
| Condition | Put3p State | Activation Domain | Transcriptional Activity |
| No Proline | DNA-Bound, Inactive | Masked | Basal/Inert |
| Proline Present | DNA-Bound, Active | Unmasked | Activated |
Post-Translational Regulatory Mechanisms of this compound Activity
Phosphorylation-Dependent Modulation of this compound
The PUT3 protein is a phosphoprotein, and its phosphorylation state is dynamically regulated. nih.gov This phosphorylation is not static but changes in response to environmental cues, particularly the quality of the nitrogen source. yeastgenome.org The differential phosphorylation of PUT3 is directly correlated with its transcriptional activity; hyperphosphorylated forms of the protein are associated with higher levels of transcription of its target genes, PUT1 and PUT2. nih.govyeastgenome.org
While a complete map of all phosphorylation sites on PUT3 has not been fully elucidated, site-directed mutagenesis studies have identified at least one critical residue. Mutation of tyrosine-788 (Tyr-788) has been shown to affect the proline-independent activation of PUT1, suggesting that the phosphorylation status of this specific residue is important for modulating PUT3's regulatory function. nih.gov The phosphorylation of PUT3 appears to influence the recruitment of other transcription factors, such as the GATA factor Gat1p, to the promoters of proline utilization genes. nih.gov The precise kinases and phosphatases responsible for regulating the phosphorylation state of PUT3 have not been definitively identified, but the signaling pathways involved in nitrogen sensing, such as the TOR (Target of Rapamycin) pathway, are thought to play a role.
Influence of Nitrogen Source Quality on this compound Phosphorylation
The phosphorylation of the this compound is intricately linked to the quality of the nitrogen source available to the yeast cell. nih.govyeastgenome.org When grown in the presence of a preferred, or "good," nitrogen source such as ammonia (B1221849) or glutamine, PUT3 is found in a hypophosphorylated state. nih.gov In this state, even if proline is present, the transcriptional activation of the PUT genes is relatively low.
Conversely, when the cells are grown in a medium containing a non-preferred, or "poor," nitrogen source like proline or gamma-aminobutyric acid (GABA), PUT3 becomes hyperphosphorylated. nih.govyeastgenome.org This hyperphosphorylation, observed as a slower migration on SDS-PAGE, correlates with a significant increase in the transcription of the PUT1 and PUT2 genes, allowing the cell to efficiently utilize proline as a nitrogen source. yeastgenome.org This regulatory mechanism ensures that the energetically expensive process of proline catabolism is only fully activated when more readily usable nitrogen sources are scarce.
The presence of the inducer, proline, itself does not appear to directly trigger a change in the phosphorylation profile of PUT3. nih.govyeastgenome.org Instead, the quality of the nitrogen source is the primary signal for the change in phosphorylation status. yeastgenome.org This indicates that two distinct signals—the presence of proline and the quality of the nitrogen source—converge on PUT3 to achieve maximal activation of the proline utilization pathway. nih.gov
| Nitrogen Source | Quality | PUT3 Phosphorylation State | PUT Gene Expression | Reference |
|---|---|---|---|---|
| Ammonia | Preferred (Good) | Hypophosphorylated | Low | nih.govyeastgenome.org |
| Glutamine | Preferred (Good) | Hypophosphorylated | Low | nih.gov |
| Proline | Non-preferred (Poor) | Hyperphosphorylated | High | nih.govyeastgenome.org |
| Gamma-aminobutyric acid (GABA) | Non-preferred (Poor) | Hyperphosphorylated | High | yeastgenome.org |
Regulatory Networks and Target Gene Expression Controlled by Put3 Transcriptional Activator
Direct Transcriptional Targets in Proline Catabolism: PUT1 and PUT2 Genes
The primary and most well-characterized role of the PUT3 transcriptional activator is the direct regulation of the PUT1 and PUT2 genes, which are essential for proline catabolism in Saccharomyces cerevisiae. nih.govnih.govembopress.org These two genes encode the enzymes that catalyze the sequential conversion of proline into glutamate (B1630785). yeastgenome.orgembopress.org The product of the PUT1 gene, proline oxidase, converts proline to Δ1-pyrroline-5-carboxylate (P5C). Subsequently, the PUT2 gene product, P5C dehydrogenase, transforms P5C into glutamate. yeastgenome.org
PUT3 exerts its control by binding as a homodimer to specific upstream activation sequences (UAS) located in the promoter regions of both PUT1 and PUT2. yeastgenome.orgnih.gov This binding site, known as UASPUT, has a consensus sequence of CGG-N₁₀-CCG. yeastgenome.org Research, including gel mobility shift assays, has demonstrated that the PUT3 protein is either the DNA-binding protein itself or a critical part of a complex that recognizes these sequences. nih.gov The PUT1 promoter contains two such UAS sites, which function independently and additively to achieve maximal gene expression, while the PUT2 promoter has a single UAS located just upstream of its TATA box. nih.govembopress.orgnih.gov
Interestingly, the binding of PUT3 to the PUT1 and PUT2 promoters is constitutive, meaning it occurs regardless of the presence of the inducer, proline. yeastgenome.orgnih.gov However, the transcriptional activation function of PUT3 is tightly regulated. It remains largely inert in the absence of proline. embopress.org The presence of proline triggers a conformational change in the PUT3 protein, which is thought to unmask its transcriptional activation domain, leading to a significant increase in the transcription of PUT1 and PUT2. yeastgenome.orgnih.gov This activation is also modulated by the quality of the nitrogen source, with hyperphosphorylation of PUT3 being associated with growth on non-preferred nitrogen sources, which correlates with maximal gene upregulation. yeastgenome.org
| Target Gene | Encoded Enzyme | Function in Proline Catabolism | PUT3 Binding Site (UASPUT) |
|---|---|---|---|
| PUT1 | Proline Oxidase | Converts proline to Δ1-pyrroline-5-carboxylate (P5C) | Two sites in promoter |
| PUT2 | P5C Dehydrogenase | Converts P5C to glutamate | One site in promoter |
Expanded Regulatory Scope: Control of Riboflavin (B1680620) Transporter MCH5
Beyond its central role in proline catabolism, the regulatory influence of the PUT3 activator extends to other metabolic pathways. A notable example of this expanded scope is its control over the MCH5 gene, which encodes the plasma-membrane transporter for riboflavin (vitamin B2). nih.govasm.org Genome-wide screens and gel-shift assays have confirmed that PUT3 binds directly to the promoter of MCH5, which contains two potential PUT3 binding sites. nih.gov
The regulation of MCH5 by PUT3 is induced by proline, similar to the activation of PUT1 and PUT2. nih.gov This co-regulation establishes a critical link between proline metabolism and riboflavin uptake. The connection lies in the fact that the enzyme proline oxidase, encoded by PUT1, requires flavin adenine (B156593) dinucleotide (FAD) as a coenzyme to function. nih.gov FAD is synthesized from riboflavin. Therefore, by upregulating the riboflavin transporter MCH5 in the presence of proline, PUT3 ensures that the cell can import the necessary precursor for the FAD coenzyme required by the proline oxidase enzyme it simultaneously induces. nih.gov This demonstrates a sophisticated feed-forward regulatory mechanism.
Transcriptional Circuitry and Functional Interdependencies within Metabolic Pathways
The coordinated regulation of PUT1, PUT2, and MCH5 by the this compound exemplifies intricate transcriptional circuitry and highlights the functional interdependencies between different metabolic pathways. This network ensures that the components required for a specific metabolic process are synthesized in a synchronized manner.
When proline is available as a nitrogen source, PUT3 activates a regulon that includes not only the catabolic enzymes (PUT1 and PUT2) but also the transporter (MCH5) for a cofactor's precursor. nih.govasm.orgnih.gov This prevents the wasteful expression of an apoenzyme (the protein part of the enzyme, encoded by PUT1) without its essential coenzyme (FAD), thereby optimizing metabolic efficiency. nih.gov The PUT3-mediated circuit effectively links nitrogen metabolism (proline utilization) with vitamin metabolism (riboflavin uptake and FAD synthesis). This regulatory logic ensures that the cell commits resources to the entire proline degradation pathway only when the inducer molecule is present and all necessary components can be made available.
| Regulated Gene | Product Function | Metabolic Pathway | Dependency |
|---|---|---|---|
| PUT1 | Proline Oxidase (Apoenzyme) | Proline Catabolism | Requires FAD coenzyme for activity |
| PUT2 | P5C Dehydrogenase | Proline Catabolism | Acts on the product of the PUT1-catalyzed reaction |
| MCH5 | Riboflavin Transporter | Vitamin B2 Uptake | Provides riboflavin, the precursor for the FAD coenzyme needed by PUT1 |
Cross-Pathway Regulation and Interplay with Other Transcriptional Activators (e.g., Gal4p)
The regulatory networks governing yeast metabolism are characterized by extensive cross-talk between different pathways. The PUT3-controlled proline utilization pathway is no exception and displays interplay with other global transcriptional activators. Evidence suggests a potential interaction with the galactose utilization pathway regulator, Gal4p.
Under normal conditions, PUT3 is required for growth on proline as the sole nitrogen source. yeastgenome.org However, experimental evidence indicates that in the absence of a functional PUT3 protein, the Gal4p transcriptional activator can partially compensate by binding to the UASPUT sequence and upregulating the expression of PUT2. yeastgenome.org This suggests a degree of promiscuity in the binding specificity of Gal4p or a shared recognition motif that allows for this cross-pathway activation, potentially as a rescue mechanism. Furthermore, the functional linkage between these activators has been exploited experimentally, where a hyperactive form of PUT3 was created by fusing it with the Gal4 activation domain, effectively allowing for the identification of the PUT3 regulon in the absence of proline induction. nih.gov This interplay highlights the layered and robust nature of transcriptional control in yeast, where different activators can sometimes substitute for one another to control metabolic gene expression.
Comparative and Evolutionary Biology of Put3 Transcriptional Activator Orthologs
Conservation of PUT3 Transcriptional Activator Function Across Diverse Fungal Species
The this compound plays a crucial, evolutionarily conserved role in the regulation of proline utilization across a range of fungal species. Its primary function is to activate the expression of genes required for the catabolism of proline, particularly PUT1 and PUT2, which encode proline oxidase and Δ1-pyrroline-5-carboxylate (P5C) dehydrogenase, respectively. nih.govyeastgenome.orgnih.gov These two enzymes catalyze the sequential conversion of proline to glutamate (B1630785). yeastgenome.org
Studies comparing different yeasts, such as the baker's yeast Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans, have demonstrated that the core function of PUT3 is fundamentally maintained. asm.org In both species, a functional PUT3 protein is essential for the ability to use proline as a nutrient source. nih.govasm.org Deletion or mutation of the PUT3 gene in either organism results in an inability to grow when proline is provided as the sole source of nitrogen, confirming its indispensable role in initiating the proline degradation pathway. nih.govresearchgate.net In both S. cerevisiae and C. albicans, PUT3 binds directly to the promoter regions of the PUT genes to activate their transcription in response to the presence of proline. nih.govasm.orgplos.org This conserved mechanism underscores the fundamental importance of proline as a nutrient source for fungi and the central role of PUT3 as the primary regulator of its use.
While the specific regulatory inputs and the breadth of proline's use may differ between species, the direct activation of the initial proline catabolic enzymes by a proline-responsive PUT3 ortholog is a widely conserved feature. This conservation highlights a common ancestral mechanism for sensing and utilizing proline. The structural and functional conservation extends to the protein level, where PUT3 orthologs across fungi possess a characteristic Zn(II)2Cys6 binuclear cluster DNA-binding domain, which is essential for its function as a transcription factor. yeastgenome.orgplos.org
Species-Specific Divergence in Proline Metabolism Regulation (e.g., Saccharomyces cerevisiae vs. Candida albicans)
In S. cerevisiae, proline can only be utilized as a nitrogen source, and its catabolism is subject to stringent nitrogen catabolite repression (NCR). nih.govasm.org This means that the expression of PUT1 and PUT2 is repressed in the presence of preferred nitrogen sources like ammonia (B1221849) or glutamine, even if proline is available. nih.govasm.org The activation of ScPut3 is therefore conditional, requiring both the presence of the inducer, proline, and the absence of a rich nitrogen source. nih.govyeastgenome.org
In contrast, C. albicans demonstrates greater metabolic flexibility, capable of using proline as a source of nitrogen, carbon, or both simultaneously. nih.govasm.orgresearchgate.net Crucially, the PUT3-dependent activation of proline catabolism in C. albicans is not subject to nitrogen catabolite repression. researchgate.netplos.org CaPut3 directs the degradation of proline even when a good nitrogen source such as ammonia is present. nih.govasm.org This circumvention of NCR allows C. albicans to exploit proline as a nutrient source more freely, a trait that may contribute to its success as an opportunistic pathogen in the nutrient-varied environments of a human host. asm.org
This regulatory divergence can be partly attributed to differences in the PUT3 protein itself. Sequence alignments show that specific phosphorylation sites that are critical for regulating ScPut3 activity in S. cerevisiae are not conserved in C. albicans and other earlier-diverging yeast species. researchgate.net For instance, a conserved tyrosine (Y788) essential for Put3 activation and a serine (S969) essential for its inhibition in S. cerevisiae appear to have been acquired later in the Saccharomyces lineage and are absent in the C. albicans ortholog. researchgate.net This suggests that the complex regulation of PUT3 by phosphorylation in response to nitrogen availability is a more recent evolutionary development within the Saccharomyces genus.
Table 1: Comparison of Proline Metabolism Regulation by PUT3
| Feature | Saccharomyces cerevisiae | Candida albicans |
| Proline Utilization | Can use proline as a nitrogen source only. nih.govasm.org | Can use proline as a nitrogen, carbon, or combined nitrogen and carbon source. nih.govasm.org |
| Nitrogen Catabolite Repression (NCR) | Proline catabolism is strongly repressed by preferred nitrogen sources (e.g., ammonia). asm.orgplos.org | Proline catabolism is not subject to NCR; it can occur in the presence of ammonia. nih.govasm.orgplos.org |
| Regulatory Requirement | Requires both proline (inducer) and absence of a preferred nitrogen source for activation. yeastgenome.org | Primarily requires the presence of proline for activation. plos.org |
| Key Phosphorylation Sites | Contains conserved tyrosine and serine residues (Y788, S969) involved in regulation. researchgate.net | Lacks the key regulatory phosphorylation sites found in S. cerevisiae. researchgate.net |
Evolutionary Relationships within the Zn(II)2Cys6 Transcription Factor Family
The this compound is a member of the large and evolutionarily significant Zn(II)2Cys6 (also known as C6 zinc) binuclear cluster family of transcription factors. yeastgenome.orgplos.orgunimelb.edu.au This family is distinguished by a unique DNA-binding domain characterized by six cysteine residues that coordinate two zinc ions, forming a "zinc knuckle" structure. yeastgenome.org A defining feature of this family is its exclusivity to the fungal kingdom, where its members have diversified to regulate a vast array of biological processes. unimelb.edu.aunih.govfao.org
The Zn(II)2Cys6 family is one of the largest groups of transcriptional regulators in fungi, involved in controlling primary and secondary metabolism, stress responses, and development. nih.govfao.org The coevolution of these DNA-binding proteins with their specific DNA target sequences has been crucial for the maintenance and diversification of their functions. unimelb.edu.au
Phylogenetic analyses of the Zn(II)2Cys6 domain across ascomycete fungi show that these proteins are evolutionarily conserved. nih.gov PUT3 belongs to a well-characterized subgroup of this family that regulates metabolic pathways. Other prominent members include:
GAL4: The archetypal member of the family, which activates the genes for galactose metabolism in S. cerevisiae. unimelb.edu.au
LEU3: A regulator of leucine (B10760876) biosynthesis genes, which is activated by a precursor in the pathway. unimelb.edu.auresearchgate.net
PPR1: Controls genes involved in pyrimidine (B1678525) biosynthesis. unimelb.edu.au
HAP1: Regulates the expression of genes involved in respiration in response to heme levels. unimelb.edu.au
LAC9: The functional homolog of GAL4 in Kluyveromyces lactis. unimelb.edu.au
The evolutionary history of this family is marked by gene duplication and functional divergence, allowing for the development of complex and finely tuned regulatory networks. While PUT3's role is specifically tied to proline metabolism, its shared ancestry with regulators of other metabolic pathways highlights a common evolutionary strategy in fungi: the use of a versatile DNA-binding domain adapted to control distinct sets of genes in response to specific molecular signals.
Table 2: Prominent Members of the Fungal Zn(II)2Cys6 Transcription Factor Family
| Transcription Factor | Organism (Primarily Studied) | Primary Function |
| PUT3 | Saccharomyces cerevisiae | Activates proline utilization genes (PUT1, PUT2). yeastgenome.orgunimelb.edu.au |
| GAL4 | Saccharomyces cerevisiae | Activates galactose metabolism genes. unimelb.edu.au |
| LEU3 | Saccharomyces cerevisiae | Regulates leucine biosynthesis genes. unimelb.edu.au |
| PPR1 | Saccharomyces cerevisiae | Controls pyrimidine catabolism and biogenesis. unimelb.edu.au |
| HAP1 | Saccharomyces cerevisiae | Regulates genes responsive to heme and oxygen levels. unimelb.edu.au |
| LAC9 | Kluyveromyces lactis | Activates lactose/galactose metabolism genes. unimelb.edu.au |
Experimental Methodologies for Investigating Put3 Transcriptional Activator
Genetic Manipulation and Functional Mutant Analysis
Genetic approaches have been fundamental to understanding the in vivo role of PUT3. By creating and analyzing mutations within the PUT3 gene, researchers have been able to dissect its function.
Strains with a complete deletion of the PUT3 gene, known as null mutants, exhibit a distinct and informative phenotype. These mutants are viable but are unable to utilize proline as a sole nitrogen source. yeastgenome.org This phenotype is consistent with the established role of PUT3 as a positive regulator of the proline utilization pathway. yeastgenome.org In Saccharomyces cerevisiae, both wild-type and put3 null mutant strains are unable to use proline as a carbon source. nih.gov However, in Candida albicans, a put3 null mutant cannot grow on proline as a sole carbon or nitrogen source, highlighting a key difference in proline metabolism between these two yeasts. nih.gov The phenotype of PUT3 null mutants is indistinguishable from that of strains carrying certain non-inducible put3 alleles, confirming that the complete absence of the protein and the presence of a non-functional protein lead to the same outcome. tandfonline.com
| Organism | Genotype | Phenotype on Proline as Sole Nitrogen Source | Phenotype on Proline as Sole Carbon Source |
| Saccharomyces cerevisiae | Wild-type | Growth | No Growth nih.gov |
| Saccharomyces cerevisiae | put3 null mutant | No Growth yeastgenome.org | No Growth nih.gov |
| Candida albicans | Wild-type | Growth | Growth nih.gov |
| Candida albicans | put3 null mutant | No Growth nih.gov | No Growth nih.gov |
In contrast to null mutants, gain-of-function or constitutive mutants of PUT3 (often denoted as PUT3c) provide insights into the negative regulation of the activator. These mutants exhibit expression of the proline utilization genes, such as PUT1 and PUT2, even in the absence of the inducer, proline. nih.gov
Several PUT3c alleles have been isolated and sequenced, revealing mutations that lead to amino acid substitutions or truncations. nih.govnih.gov One such mutation results in a phenylalanine for serine substitution at codon 683. nih.govnih.gov Other constitutive mutations have been mapped to the carboxy-terminal 76 codons of the protein, suggesting this region is critical for maintaining the inactive state of PUT3 in the absence of proline. nih.govnih.gov The expression levels of target genes like PUT2-lacZ in these mutants can range from 2 to 22 times the uninduced level observed in wild-type strains. tandfonline.comnih.gov
| PUT3 Allele | Mutation Type | Effect on PUT2-lacZ Expression | Molecular Change |
| Wild-type | - | Inducible by proline | - |
| put3 null | Loss-of-function | No expression | Gene deletion |
| PUT3c | Gain-of-function (constitutive) | 2 to 22-fold increase in basal expression tandfonline.comnih.gov | Various, including S683F substitution and C-terminal truncations nih.govnih.gov |
Biochemical and Biophysical Assays
To complement genetic studies, a range of in vitro assays have been employed to directly examine the molecular functions of the PUT3 protein.
Reconstituted in vitro transcription systems have been pivotal in demonstrating the direct role of PUT3 in activating gene expression. nih.govnih.gov These cell-free systems typically include a DNA template containing a promoter regulated by PUT3, purified RNA polymerase II, and general transcription factors. nih.gov The addition of purified PUT3 protein to this system allows for the direct assessment of its transcriptional activity. nih.gov
Crucially, these in vitro assays have shown that PUT3 is transcriptionally inert in the absence of proline but becomes active in its presence. embopress.org This demonstrates that proline directly interacts with PUT3 to induce a conformational change that unmasks its activation domain, without the need for other yeast-specific proteins. yeastgenome.orgembopress.org The efficiency of transcription in these systems can be quantified by measuring the amount of RNA produced, often through the incorporation of radiolabeled nucleotides. nih.gov
Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, have been instrumental in characterizing the DNA-binding properties of PUT3. nih.govnih.gov This technique relies on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.com
Using EMSA, it was demonstrated that the PUT3 protein, present in crude yeast extracts or as a purified recombinant protein, specifically binds to upstream activation sequences (UAS) in the promoters of the PUT1 and PUT2 genes. nih.govnih.gov Extracts from strains with a non-inducible put3 mutation or a deletion of the PUT3 gene show no DNA-binding activity, confirming that PUT3 is the protein responsible for the observed shift. nih.govnih.gov Interestingly, EMSA results have shown that PUT3 binds to its target DNA sequences constitutively, meaning the binding occurs both in the presence and absence of proline. nih.gov This finding suggests that the regulation of PUT3 activity occurs at the level of transcriptional activation after DNA binding, rather than at the DNA binding step itself.
To perform biochemical and biophysical assays, it is essential to obtain pure and active PUT3 protein. This is typically achieved through the expression of the PUT3 gene in a heterologous system, such as Escherichia coli, followed by purification of the recombinant protein. nih.gov
Advanced Omics-Based Approaches
Modern omics technologies have been instrumental in elucidating the function and regulatory networks of the PUT3 transcriptional activator at a genome-wide level. These high-throughput methods allow for a comprehensive understanding of its target genes, DNA binding sites, and post-translational modifications.
Transcriptional Profiling (Microarray, RNA-seq) for Target Gene Identification
Transcriptional profiling techniques such as microarrays and RNA-sequencing (RNA-seq) are powerful tools for identifying the complete set of genes regulated by a transcription factor like PUT3. These methods measure the relative abundance of thousands of transcripts simultaneously, providing a snapshot of the cellular response to the activator's presence or activity.
In the related fungal species Candida albicans, transcriptional profiling was employed using a gain-of-function mutant of PUT3 to identify its target genes. As expected, the primary targets identified were PUT1 (encoding proline oxidase) and PUT2 (encoding pyrroline-5-carboxylate dehydrogenase), the core components of the proline utilization pathway. The analysis also revealed that PUT3 upregulates other categories of genes involved in various cellular processes, indicating a broader regulatory role than previously understood. nih.gov
In Saccharomyces cerevisiae, DNA microarrays have been used to analyze the transcriptional response of yeast cells to different nitrogen sources, including proline. molbiolcell.org These studies confirm that the expression of transcripts required for proline metabolism is activated by the PUT3 transcription factor in the presence of proline. molbiolcell.org The Saccharomyces Genome Database also curates putative transcriptional targets for PUT3 based on various high-throughput experimental data, including microarrays and RNA-seq. yeastgenome.org
| Gene Category | Description of Upregulated Genes | Organism | Experimental Approach |
|---|---|---|---|
| Proline Catabolism | PUT1, PUT2, and an importer gene (orf19.1584) | Candida albicans | Transcriptional profiling with Put3 gain-of-function mutant |
| Ribosome Biogenesis | Genes involved in the assembly of ribosomal subunits | Candida albicans | Transcriptional profiling with Put3 gain-of-function mutant |
| Metabolic Processes | Genes involved in carboxylic acid metabolic processes | Candida albicans | Transcriptional profiling with Put3 gain-of-function mutant |
| Cellular Growth | Genes associated with filamentous growth | Candida albicans | Transcriptional profiling with Put3 gain-of-function mutant |
Chromatin Immunoprecipitation (ChIP-chip/seq) for In Vivo DNA Binding Sites
Chromatin immunoprecipitation (ChIP) followed by microarray (ChIP-chip) or high-throughput sequencing (ChIP-seq) is the definitive method for identifying the direct, in vivo binding sites of a transcription factor across the entire genome. This technique involves cross-linking proteins to DNA within the cell, shearing the chromatin, and using an antibody specific to the protein of interest (PUT3) to immunoprecipitate the protein-DNA complexes. The associated DNA is then identified by hybridization to a tiling microarray or by sequencing.
Studies in Candida albicans have utilized ChIP-chip to demonstrate that its PUT3 ortholog directly binds to the promoter of the CaPUT1 gene, confirming its role as a direct regulator of the proline utilization pathway in this organism. nih.gov In Saccharomyces cerevisiae, data from ChIP-chip experiments have been integrated with other genomic information to map the binding sites of numerous transcription factors, including PUT3. oup.comproquest.compnas.org These analyses confirm that PUT3 binds to specific promoter regions of its target genes. yeastgenome.orgoup.com The identified consensus binding site, known as UASPUT, has the sequence CGG-N10-CCG, where the homodimer binds asymmetrically. nih.gov
| Technique | Key Finding | Target Gene Promoter | Organism |
|---|---|---|---|
| ChIP-chip | Demonstrated direct in vivo binding of Put3p. | PUT1 | Candida albicans |
| ChIP-chip | Used to confirm in vivo binding for genome-wide TFBS mapping. | PUT regulon (e.g., PUT1, PUT2) | Saccharomyces cerevisiae |
Proteomics for Post-Translational Modification Mapping
Proteomics, particularly mass spectrometry-based approaches, allows for the large-scale identification and mapping of post-translational modifications (PTMs) on proteins. PTMs are critical for regulating protein activity, stability, and localization. For transcription factors like PUT3, PTMs such as phosphorylation can act as a molecular switch to control their function in response to cellular signals.
It is known that the activity of PUT3 in Saccharomyces cerevisiae is regulated by phosphorylation. yeastgenome.org The protein is differentially phosphorylated depending on the quality of the nitrogen source available to the cell, which directly correlates with its transcriptional activation state. yeastgenome.org Large-scale phosphoproteomic analyses of yeast, using techniques like label-free mass spectrometry (LC-MS/MS), have been performed to systematically map phosphorylation sites across the proteome under various conditions, providing a resource for identifying specific modification sites on regulatory proteins like PUT3. nih.gov These studies are essential for understanding how signaling pathways modulate PUT3 activity to control proline metabolism.
| Modification | Functional Role | Regulatory Signal | Investigative Method |
|---|---|---|---|
| Phosphorylation | Activates the transcriptional function of PUT3. | Nitrogen source quality (e.g., absence of preferred nitrogen). | Mass Spectrometry-based phosphoproteomics. |
| Conformational Change | Unmasks the transcriptional activation domain. | Direct binding of proline. | Epitope-tagging and proteolysis experiments. |
Structural Biology Techniques
Determining the three-dimensional structure of a transcription factor is crucial for understanding its mechanism of action, including how it recognizes specific DNA sequences and how its activity is regulated. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques used to obtain high-resolution structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, which closely mimics the cellular environment. It provides information on the conformation and flexibility of a protein and its domains.
The solution structure of the N-terminal region of the this compound (residues 31-100) has been characterized using NMR spectroscopy. This fragment contains three distinct functional domains: a cysteine-zinc cluster (the DNA-binding motif), a linker region, and a dimerization domain. The NMR analysis revealed that the cysteine-zinc cluster of PUT3 has a structure that closely resembles that of the well-characterized GAL4 protein. The dimerization domain forms a coiled-coil structure. Interestingly, NMR dynamics studies showed that the dimerization domain behaves as a large, stable entity, while the peripheral cysteine-zinc clusters exhibit dynamic properties characteristic of smaller proteins, suggesting significant flexibility in how the DNA-binding domains are presented.
| Protein Fragment | Technique | Key Structural Features | Dynamic Properties |
|---|---|---|---|
| PUT3 (31-100) | NMR Spectroscopy | Contains a Cysteine-Zinc Cluster, a linker, and a coiled-coil dimerization domain. | Dimerization domain is stable; Cysteine-Zinc clusters are highly dynamic and flexible. |
X-ray Crystallography for High-Resolution Complex Structures
X-ray crystallography provides atomic-level detail of protein structures by analyzing the diffraction pattern of X-rays passed through a protein crystal. This technique is particularly valuable for visualizing the precise interactions between a transcription factor and its DNA target.
The crystal structure of the DNA-binding region of the PUT3 protein in a complex with its cognate DNA has been determined. nih.gov The structure revealed that the PUT3 homodimer binds to its DNA target sequence (CGG-N10-CCG) in a strikingly asymmetrical manner. nih.gov This asymmetry allows a beta-strand from one of the PUT3 subunits to insert into the minor groove of the DNA. nih.gov This interaction leads to extensive contacts within the minor groove and induces a significant, sequence-dependent kink in the DNA helix. nih.gov This novel mechanism of DNA recognition, where interactions in the minor groove specify the spacing between the two half-sites contacted in the major groove, provides insight into how different members of the Zn2Cys6 protein family can recognize distinct DNA targets. nih.gov
| Complex | Technique | PDB ID | Key Structural Findings |
|---|---|---|---|
| PUT3 DNA-binding domain + cognate DNA | X-ray Crystallography | 1ZME | Asymmetric binding of the homodimer. One subunit interacts with the DNA minor groove, causing a sequence-dependent kink. |
: Protein-Protein and Protein-DNA Interaction Mapping
The functional characterization of the this compound, a key regulator of proline utilization in Saccharomyces cerevisiae, relies on a variety of experimental techniques to elucidate its interactions with other proteins and its target DNA sequences. These methodologies are crucial for understanding how PUT3 recognizes its genomic binding sites and how its activity is modulated through associations with other cellular components.
Yeast Two-Hybrid (Y2H) Screens and Affinity Capture Methods
Mapping the protein-protein interaction network of PUT3 is fundamental to understanding its regulation and function. Yeast Two-Hybrid (Y2H) screens and affinity capture methods are powerful in vivo and in vitro techniques, respectively, for identifying interacting partners.
The Yeast Two-Hybrid system is a genetic method for detecting protein-protein interactions in vivo. nih.govnih.govyoutube.com The system is based on the modular nature of transcriptional activators, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait") is fused to a DBD, and a library of potential interacting partners (the "prey") is fused to an AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the selection and identification of interacting partners. nih.govnih.govyoutube.com
In large-scale proteomic studies in Saccharomyces cerevisiae, the Y2H system has been employed to screen for interactions among thousands of yeast proteins. In one such comprehensive analysis, an interaction between PUT3 and LYS5 was identified. researchgate.net LYS5 is a protein involved in the biosynthesis of lysine (B10760008), suggesting a potential link between proline utilization and lysine metabolism.
Affinity capture methods, such as tandem affinity purification (TAP), are biochemical techniques used to isolate and identify components of protein complexes. youtube.comyoutube.comdntb.gov.ua In this approach, a tag is fused to the protein of interest (in this case, PUT3), which is then expressed in yeast cells. The tagged protein and its binding partners are then purified from cell lysates using affinity chromatography. The purified complex can then be analyzed by mass spectrometry to identify the interacting proteins. While the Saccharomyces Genome Database (SGD) indicates that PUT3 has been analyzed by affinity capture-MS, specific, detailed studies on its interactome using this method are not extensively documented in the available literature.
Below is a table summarizing a known protein-protein interaction of PUT3 identified through Y2H screens.
| Bait Protein | Interacting Protein | Method of Detection | Functional Relevance of Interactor |
| PUT3 | LYS5 | Yeast Two-Hybrid | Lysine biosynthesis |
In Vivo Footprinting Techniques
In vivo footprinting is a high-resolution technique used to identify the precise DNA sequences that are bound by proteins within a living cell. tandfonline.comamanote.com This method provides a "snapshot" of protein-DNA interactions as they occur in their natural chromatin context. The general principle of footprinting is that a DNA region bound by a protein is protected from cleavage by a chemical or enzymatic agent. creativebiomart.netiaanalysis.comupenn.eduwikipedia.orgspringernature.com
For the this compound, in vivo footprinting has been instrumental in demonstrating that it is constitutively bound to the promoters of the proline utilization genes, PUT1 and PUT2. tandfonline.comembopress.org This finding is significant as it indicates that the presence of proline does not induce the binding of PUT3 to DNA but rather modulates the activity of the already bound protein. tandfonline.com
The methodology for in vivo footprinting typically involves treating intact yeast cells with a DNA-cleaving agent, such as DNase I. The DNA is then purified, and the cleavage pattern is analyzed, usually by primer extension or a similar method. The region where PUT3 is bound will be protected from cleavage, leaving a "footprint" in the pattern of DNA fragments when compared to a control sample of protein-free DNA. creativebiomart.netiaanalysis.comupenn.eduwikipedia.orgspringernature.com
The results from in vivo footprinting studies of PUT3 can be summarized as follows:
| Gene Promoter | PUT3 Binding Status | Implication |
| PUT1 | Constitutively bound | Proline is not required for DNA binding, but for the activation of the bound protein. |
| PUT2 | Constitutively bound | Proline is not required for DNA binding, but for the activation of the bound protein. |
These findings from in vivo footprinting, combined with genetic and biochemical analyses, have been crucial in developing the model of PUT3 function, where it acts as a sensor that is poised at its target genes, ready to activate transcription upon receiving the proline signal. tandfonline.com
Q & A
Q. What structural features enable PUT3 to recognize and bind DNA?
PUT3 contains a ZnCys6 binuclear cluster domain, which facilitates DNA binding through a unique mechanism distinct from other zinc-cluster transcription factors. Crystal structure studies reveal that PUT3 interacts with DNA via base-specific contacts and minor groove interactions, forming a dimeric structure that stabilizes binding to upstream activation sequences (UAS) . In vivo footprinting confirms constitutive DNA binding even in the absence of proline, suggesting a "poised" regulatory state .
Q. How does proline induce conformational changes in PUT3 to activate transcription?
Proline acts as a molecular switch, inducing allosteric changes in PUT3 that enhance its transcriptional activation capacity. Biochemical assays (e.g., limited proteolysis, circular dichroism) demonstrate that proline binding alters the accessibility of PUT3's activation domain, enabling recruitment of coactivators like Mediator complex subunits . Dominant PUT3c mutations mimic this conformational shift, leading to proline-independent activation .
Q. Which target genes are regulated by PUT3 beyond the proline utilization pathway?
PUT3 regulates genes involved in riboflavin transport (MCH5), nitrogen metabolism (BAT2), and amino acid biosynthesis (LEU1). Deletion of PUT3 binding sites in the MCH5 promoter abolishes basal expression, while chromatin immunoprecipitation (qChIP) confirms direct binding to BAT2 UAS . Indirect repression of BAT1 via Leu3 interaction highlights context-dependent regulatory roles .
Advanced Research Questions
Q. How can we reconcile constitutive DNA binding with conditional activation of PUT3?
In vivo footprinting shows PUT3 remains bound to DNA regardless of proline availability, but transcriptional activation requires proline-induced conformational changes . Methodological integration of electrophoretic mobility shift assays (EMSAs) under inducing/non-inducing conditions, coupled with transcriptional profiling, can dissect this "poised but inactive" state . Dominant PUT3c mutants provide a genetic tool to bypass proline dependence .
Q. What experimental strategies are optimal for studying PUT3's dual regulatory roles (activation vs. repression)?
- qChIP : Identifies direct binding to promoters (e.g., PUT1, BAT2) and distinguishes indirect effects (e.g., BAT1 repression via Leu3) .
- Mutant analysis : put3Δ strains combined with reporter constructs (e.g., GFP under MCH5 promoter) quantify transcriptional output .
- Structural comparisons : Contrast PUT3-DNA complexes with/without proline using cryo-EM or X-ray crystallography .
Q. How does PUT3's ZnCys6 cluster influence its functional divergence from other zinc-cluster TFs?
Unlike Gal4 or Ppr1, PUT3’s ZnCys6 domain lacks a canonical α-helical subregion for major groove interactions, favoring minor groove binding . Site-directed mutagenesis of conserved cysteine residues disrupts DNA binding, while swapping activation domains between PUT3 and Gal4 reveals functional modularity .
Q. What systems-level approaches elucidate PUT3's role in fungal pathogenesis and metabolism?
- Network analysis : Integrate transcriptomics (RNA-seq) and metabolomics to map PUT3’s regulatory network under nitrogen starvation .
- Phenotypic screens : Assess virulence in put3Δ fungal strains using animal models or plant infection assays .
- Cross-species comparisons : Analyze PUT3 orthologs in pathogenic fungi (e.g., Candida) for conserved roles in proline-dependent stress responses .
Methodological Considerations
- Contradiction resolution : Combine in vivo footprinting (to confirm constitutive binding) with kinetic studies of transcriptional activation (e.g., RT-qPCR time courses post-proline induction) .
- Data interpretation : Distinguish direct vs. indirect effects using put3Δ mutants and epistasis analysis with interacting TFs like Leu3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
